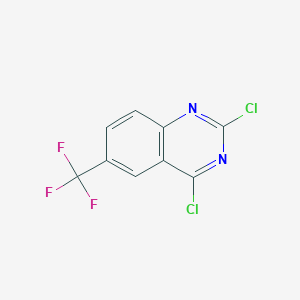

2,4-Dichloro-6-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVPNHJCJOCBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652959 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864291-30-5 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)quinazoline for Advanced Drug Discovery

This technical guide provides an in-depth exploration of 2,4-Dichloro-6-(trifluoromethyl)quinazoline, a key building block for medicinal chemists and researchers in drug development. We will delve into its molecular architecture, physicochemical properties, a robust synthesis protocol, and its strategic application in the creation of targeted therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights.

Molecular Structure and Physicochemical Properties

This compound is a substituted quinazoline, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1] The incorporation of a trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing metabolic stability and target binding affinity in its derivatives.[2]

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 864291-30-5 | [3][4][5][6] |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [3][4][5][6][7] |

| Molecular Weight | 267.04 g/mol | [3][4][7][8] |

| Appearance | Off-white to yellow powder or crystals | [6][8] |

| Purity | Typically ≥95-97% | [3][4][6] |

| Storage Conditions | -20°C, sealed, away from moisture | [3][8] |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | [7] |

| InChIKey | LHVPNHJCJOCBIS-UHFFFAOYSA-N | [7][8] |

The structural representation of this compound is depicted below, highlighting the key functional groups that dictate its reactivity and utility as a synthetic intermediate.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-(trifluoromethyl)benzoic acid. This method is adapted from established procedures for analogous 2,4-dichloroquinazolines.[3]

Step 1: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

This initial step involves the formation of the quinazoline-dione ring system.

-

Reactants:

-

2-amino-5-(trifluoromethyl)benzoic acid

-

Sodium cyanate (NaOCN)

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Suspend 2-amino-5-(trifluoromethyl)benzoic acid in water.

-

Add acetic acid to the suspension.

-

Under vigorous stirring, add a solution of sodium cyanate in water dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium hydroxide in small portions while cooling the mixture.

-

Cool the mixture to room temperature.

-

Carefully add concentrated hydrochloric acid dropwise until the pH reaches approximately 4. Expect significant foaming.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and air-dry to obtain 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. This intermediate is typically used in the next step without further purification.

-

Step 2: Chlorination to this compound

The second step involves the conversion of the dione to the dichloro derivative.

-

Reactants:

-

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

-

Procedure:

-

Combine 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride.

-

Reflux the mixture overnight.

-

Remove the excess phosphorus oxychloride by rotary evaporation.

-

Carefully pour the residue into a mixture of ice and water.

-

Collect the formed precipitate by filtration.

-

Wash the precipitate with water and dry under a vacuum to yield this compound.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. A critical aspect for synthetic utility is the regioselectivity of these reactions.

It is well-established that the chlorine atom at the 4-position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position.[9][10] This enhanced reactivity at C4 is attributed to the electronic effects of the heterocyclic nitrogen atoms, which stabilize the intermediate Meisenheimer complex more effectively at this position.

This regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making this compound a versatile scaffold for building diverse chemical libraries. For instance, reaction with a primary amine under mild conditions will selectively yield the 4-amino-2-chloro-6-(trifluoromethyl)quinazoline derivative.[9] A subsequent reaction with a different nucleophile under more forcing conditions can then displace the chlorine at the 2-position.

Caption: Regioselective reactivity of this compound.

Applications in Drug Discovery

Quinazoline derivatives are integral to modern pharmacology, with several approved drugs for cancer treatment, such as Iressa (Gefitinib) and Tarceva (Erlotinib), featuring this core structure.[3] The quinazoline scaffold is a key component of many kinase inhibitors, and the introduction of a trifluoromethyl group can enhance the potency and pharmacokinetic properties of these molecules.[2][11]

This compound serves as a crucial starting material for the synthesis of novel bioactive compounds. Its ability to undergo sequential nucleophilic substitutions allows for the creation of libraries of 2,4-disubstituted quinazolines for screening against various therapeutic targets. These derivatives have shown promise as:

-

Anticancer Agents: By functionalizing the 4-position with various anilines and other amines, novel compounds with potent antiproliferative activity have been developed.[12]

-

Kinase Inhibitors: The quinazoline core is a well-established hinge-binding motif for many protein kinases. The dichloro-intermediate allows for the introduction of pharmacophores that can target specific kinases involved in disease pathways.

-

Antiviral and Antimicrobial Agents: The diverse substitution patterns achievable from this intermediate have led to the discovery of compounds with a broad spectrum of biological activities.

The trifluoromethyl group, in particular, is often employed to improve cell membrane permeability and block metabolic degradation, thereby enhancing the overall efficacy and bioavailability of the final drug candidate.

Conclusion

This compound is a high-value intermediate for the synthesis of complex molecules with significant therapeutic potential. Its well-defined molecular structure, predictable reactivity, and the strategic placement of the trifluoromethyl group make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and synthetic manipulation is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

NIH National Library of Medicine. 2,4-Dichloro-7-fluoroquinazoline. [Link]

-

NIH National Library of Medicine. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

-

ResearchGate. Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. [Link]

-

Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

NIH National Library of Medicine. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H3Cl2F3N2 | CID 34176212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

A Technical Guide to the Synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2][3][4][5][6] Its rigid, bicyclic structure provides a versatile framework for introducing various functional groups, enabling precise modulation of pharmacological properties.[3][4] Specifically, 2,4-disubstituted quinazolines are crucial components of many kinase inhibitors used in oncology. The title compound, 2,4-Dichloro-6-(trifluoromethyl)quinazoline, is a high-value building block for the synthesis of these complex therapeutic agents.[7][8][9][10] The dichloro substitutions at the 2- and 4-positions serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of different amine-containing side chains.[11] The electron-withdrawing trifluoromethyl group at the 6-position often enhances metabolic stability and target binding affinity.[12][13]

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the key starting materials and the chemical logic underpinning the synthetic choices.

Primary Synthetic Pathway: From Substituted Anthranilic Acids

The most prevalent and industrially scalable approach to constructing the this compound core begins with a correspondingly substituted anthranilic acid derivative. This strategy involves two key transformations:

-

Cyclization: Formation of the quinazoline-2,4-dione ring system.

-

Chlorination: Conversion of the dione to the target dichloro derivative.

The key starting material for this route is 2-amino-5-(trifluoromethyl)benzoic acid .[14]

Step 1: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-5-(trifluoromethyl)benzoic acid to form the stable quinazoline-2,4-dione intermediate. This transformation builds the core heterocyclic structure.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-5-(trifluoromethyl)benzoic acid provides the complete benzene ring and the C5-C8 atoms of the quinazoline core, along with the nitrogen at position 1. The trifluoromethyl group is already in the desired position.[14]

-

Cyclizing Agent: Various reagents can be used to introduce the C2 and C4 atoms and facilitate ring closure. Common choices include urea, phosgene derivatives (like triphosgene), and isocyanates. Urea is often preferred for its low cost and safety. When heated with the anthranilic acid, urea decomposes to generate isocyanic acid (HNCO) in situ, which reacts with the amino group to form a urea derivative that subsequently cyclizes.

dot

Caption: Synthetic workflow from anthranilic acid.

Experimental Protocol: Cyclization with Urea

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-5-(trifluoromethyl)benzoic acid and urea. A common molar ratio is 1:5 to 1:10 (benzoic acid to urea), as the excess urea acts as both a reagent and a solvent.

-

Reaction: Heat the mixture to a temperature of 180-200 °C. The mixture will melt and evolve ammonia gas.

-

Monitoring: The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 3-5 hours).

-

Workup: Cool the reaction mixture to approximately 100 °C. Carefully add water to the solidified mass and stir. The product, 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, is poorly soluble in water and will precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with hot water to remove any remaining urea, followed by a wash with a cold organic solvent like ethanol or diethyl ether to remove non-polar impurities. The resulting white solid is often of sufficient purity for the next step.[15]

Step 2: Chlorination of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

This critical step converts the stable, high-melting quinazoline-2,4-dione into the highly reactive dichloro derivative. The dione exists in tautomeric equilibrium with its 2,4-dihydroxy form, and it is the hydroxyl groups that are replaced by chlorine atoms.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent capable of converting the keto/enol groups of the dione into chlorides.

-

Catalyst/Base: The reaction is often accelerated by the addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline. These bases serve two purposes:

-

They act as catalysts by activating the POCl₃.

-

They scavenge the HCl gas produced during the reaction, driving the equilibrium towards the product.

-

-

Solvent: The reaction can be run neat in excess POCl₃, which acts as both the reagent and the solvent. Alternatively, a high-boiling inert solvent like toluene or xylene can be used.

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Powerful and effective for converting diols/diones to dichlorides. |

| Additive | N,N-Diisopropylethylamine (DIPEA) | Acts as a catalyst and acid scavenger to accelerate the reaction. |

| Temperature | 100-110 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4-12 hours | Monitored by TLC/HPLC to ensure complete conversion. |

Experimental Protocol: Chlorination with POCl₃

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, typically 5-10 equivalents) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1-2 equivalents). The addition of DIPEA can be exothermic.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detectable.

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring. Caution: This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield this compound as an off-white powder.[8]

Alternative Synthetic Approaches

While the route from anthranilic acid is dominant, other starting materials can be employed.

From 2-Amino-5-(trifluoromethyl)benzonitrile

An alternative pathway utilizes 2-Amino-5-(trifluoromethyl)benzonitrile. This approach builds the quinazoline ring in a different manner, often involving cyclization with a one-carbon unit source.

dot

Caption: Synthetic workflow from benzonitrile.

This method can be advantageous if the benzonitrile starting material is more readily available or cost-effective than the corresponding benzoic acid.[12] The synthesis often proceeds through intermediates that are then cyclized and chlorinated, sometimes in a one-pot procedure.

Conclusion

The synthesis of this compound is a well-established process crucial for the production of advanced pharmaceutical intermediates. The most reliable and scalable pathway originates from 2-amino-5-(trifluoromethyl)benzoic acid , proceeding through the key intermediate 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione . The subsequent chlorination with phosphorus oxychloride, often catalyzed by a tertiary amine base, is the critical step to generate the reactive dichloro product. Understanding the rationale behind the choice of reagents and conditions is paramount for achieving high yields and purity, enabling the successful development of next-generation therapeutics based on the quinazoline scaffold.

References

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6. Biosynth.

- This compound. ChemShuttle.

- This compound CAS NO.864291-30-5. BOC Sciences.

- This compound | 864291-30-5. ChemScene.

- This compound | C9H3Cl2F3N2 | CID 34176212. PubChem.

- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry.

- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate.

- This compound | 864291-30-5. Sigma-Aldrich.

- Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. Acta Poloniae Pharmaceutica.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 6-chloro-2-(trifluoromethyl)quinoline. Sigma-Aldrich.

- Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. Benchchem.

- Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed.

- This compound | 864291-30-5. Sigma-Aldrich.

- Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.

- 2,4-DICHLORO-6-(TRIFLUOROMETHYL)-QUINAZOLINE manufacturers and suppliers. LookChem.

- Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI.

- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central.

- Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. CABI Digital Library.

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.

- Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. chemshuttle.com [chemshuttle.com]

- 8. This compound, CasNo.864291-30-5 BOC Sciences United States [bocscichem.lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C9H3Cl2F3N2 | CID 34176212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | FA33417 [biosynth.com]

- 15. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-6-(trifluoromethyl)quinazoline

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies. For a compound such as this compound, a heterocyclic scaffold of significant interest in medicinal chemistry, a comprehensive understanding of its solubility profile is not merely academic—it is a foundational pillar for its progression through the development pipeline.

This guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical underpinnings that govern its solubility, provide a robust, field-tested protocol for its experimental determination, and discuss how to interpret and present the resulting data. This document is designed to be a practical and authoritative resource for scientists at the bench, empowering them with the knowledge to generate and utilize high-quality solubility data.

Theoretical Considerations: A Molecular Portrait of Solubility

The solubility of a compound is dictated by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, several key structural features are at play:

-

The Quinazoline Core: The quinazoline ring system, a fusion of benzene and pyrimidine rings, is an aromatic heterocycle.[1] While the parent quinazoline is soluble in water, its derivatives' solubilities are heavily influenced by their substituents.[1]

-

Dichlorination: The presence of two chloro groups at the 2 and 4 positions significantly impacts the molecule's electronic and lipophilic character. Halogenation generally increases lipophilicity, which can decrease aqueous solubility.

-

The Trifluoromethyl Group: The -CF₃ group at the 6-position is a strong electron-withdrawing group and is known to increase lipophilicity (Hansch π value of +0.88).[2] The introduction of a trifluoromethyl group can enhance membrane permeability and metabolic stability, but often at the cost of aqueous solubility.[2][3]

Given these structural attributes, this compound is anticipated to be poorly soluble in aqueous media and more soluble in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be higher in solvents that can effectively interact with its aromatic and halogenated structure.[4]

Experimental Determination of the Solubility Profile

To quantitatively assess the solubility of this compound, the equilibrium shake-flask method is the gold standard, providing a measure of thermodynamic solubility.[5][6] This method ensures that the solution has reached a true equilibrium with the solid-state compound, providing highly reliable and reproducible data.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the necessary steps to determine the equilibrium solubility of this compound in a variety of common laboratory solvents.

Materials and Equipment:

-

This compound (solid form)

-

A selection of common laboratory solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable containers with secure caps

-

An orbital shaker or rotator capable of maintaining a constant temperature

-

A centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Analytical balance

-

Pipettes and tips

Step-by-Step Methodology:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of solid this compound and add it to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the concentration of the dissolved compound.[6][10]

-

-

Phase Separation:

-

After the incubation period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter.[7][8] Filtration is often preferred to ensure all particulate matter is removed.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[7][11]

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The results should be expressed in units such as mg/mL or µg/mL.

-

Visualizing the Experimental Workflow

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

The Trifluoromethyl Group: A Keystone in Enhancing the Biological Activities of Quinazolines

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Incorporation of the Trifluoromethyl Moiety

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group into the quinazoline nucleus has emerged as a powerful approach to modulate and enhance the pharmacological properties of these compounds.[5][6][7] The unique electronic properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's binding affinity to biological targets, membrane permeability, and overall pharmacokinetic profile.[5][7] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-substituted quinazolines, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancies

Trifluoromethyl-substituted quinazolines have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][8]

Inhibition of Tyrosine Kinases

A primary mechanism of action for many anticancer quinazolines is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[9] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[10] The addition of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.[9] For instance, certain trifluoromethyl-substituted anilinoquinazolines have shown potent inhibitory activity against EGFR and VEGFR, key drivers in tumor angiogenesis and progression.[11]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, trifluoromethyl-substituted quinazolines have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11][12] One study demonstrated that a novel series of trifluoromethyl-containing quinazoline derivatives induced apoptosis and prevented tumor cell migration in K562 leukemia cells.[11][12] Another compound was found to arrest LNCaP prostate cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[11][13]

Targeting Werner Helicase

Recent research has identified Werner helicase (WRN) as a promising target in cancer therapy, particularly in tumors with microsatellite instability. A series of 2-trifluoromethyl-4-aminoquinazoline derivatives were designed and synthesized as WRN inhibitors, with several compounds exhibiting nanomolar inhibitory activities against cancer cell lines like K562 and LNCaP.[13] The proposed mechanism involves the inhibition of WRN activity, leading to impaired DNA damage repair and subsequent mitotic arrest and cell death.[13]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | PC3 (Prostate) | 5.51 | [14] |

| 8b | LNCaP (Prostate) | 4.51 | [14] |

| 8b | K562 (Leukemia) | 8.49 | [14] |

| 10b | PC3 (Prostate) | 3.02 | [12] |

| 10b | LNCaP (Prostate) | 3.45 | [12] |

| 10b | K562 (Leukemia) | 3.98 | [12] |

| kzl052 | PC3 (Prostate) | 0.39 | [13] |

| kzl052 | LNCaP (Prostate) | 0.11 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Quinazoline Core

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry. First synthesized by Griess in 1869, and with its first alkaloid, vasicine, isolated in 1888, this scaffold has demonstrated remarkable versatility. Its planar structure, synthetic accessibility, and capacity for diverse molecular interactions have made it the foundation for a wide array of pharmacologically potent compounds. Quinazoline derivatives have been successfully developed into therapeutic agents across numerous disease areas, including oncology, cardiovascular medicine, and infectious diseases, underscoring their lasting importance in drug discovery.

This guide provides a comprehensive overview of quinazoline derivatives in drug discovery, focusing on their synthesis, mechanisms of action across different therapeutic classes, and the key structure-activity relationships (SAR) that govern their efficacy. It is designed to serve as a technical resource for professionals engaged in the research and development of novel therapeutics.

Part 1: The Central Role of Quinazolines in Oncology

The most profound impact of the quinazoline scaffold has been in the development of targeted cancer therapies, particularly as protein kinase inhibitors. Kinases are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. Quinazoline derivatives have proven exceptionally effective at targeting these enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR, a receptor tyrosine kinase, is a critical target in cancer therapy, especially for non-small-cell lung cancer (NSCLC). Several FDA-approved quinazoline-based drugs function as EGFR tyrosine kinase inhibitors (TKIs).

Mechanism of Action: These small molecules act as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the autophosphorylation and activation of the receptor. This blockade disrupts downstream signaling pathways, such as the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.

Key FDA-Approved EGFR Inhibitors:

| Drug Name (Brand) | Generation | Key Indications | Mechanism Notes |

| Gefitinib (Iressa®) | First | NSCLC with activating EGFR mutations | Reversible inhibitor, selective for certain activating mutations. |

| Erlotinib (Tarceva®) | First | NSCLC, Pancreatic Cancer | Reversible inhibitor, also indicated for patients without mutations in later lines of therapy. |

| Lapatinib (Tykerb®) | First | HER2-positive Breast Cancer | Dual inhibitor of both EGFR and HER2 kinases. |

| Afatinib (Gilotrif®) | Second | NSCLC with EGFR mutations | Irreversible inhibitor, forms a covalent bond with the kinase. Effective against some resistance mutations. |

Below is a diagram illustrating the mechanism of action for quinazoline-based EGFR inhibitors.

Caption: Competitive inhibition of the EGFR tyrosine kinase domain by a quinazoline derivative.

Targeting Other Kinases and Pathways

The utility of quinazolines in oncology extends beyond EGFR. Derivatives have been developed to target other critical kinases and cellular processes.

-

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth. Vandetanib is a clinically approved quinazoline that inhibits VEGFR in addition to EGFR and RET kinases.

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Inhibiting PARP-1 is a promising strategy, especially for cancers with existing DNA repair defects. Novel quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity.

-

Multi-Kinase Inhibition: Many newer quinazoline derivatives are designed as multi-kinase inhibitors, targeting several oncogenic pathways simultaneously to enhance efficacy and potentially overcome resistance.

Part 2: Quinazolines in Cardiovascular and Other Therapeutic Areas

While oncology is a major focus, the quinazoline scaffold is integral to drugs in other fields, demonstrating its broad therapeutic applicability.

Antihypertensive Agents

Prazosin and its Analogs: Prazosin is a quinazoline derivative widely used to treat hypertension.

Mechanism of Action: Prazosin is a selective alpha-1 adrenergic receptor antagonist. These receptors are located on vascular smooth muscle. By blocking these receptors, prazosin prevents norepinephrine from binding and causing vasoconstriction. The result is vasodilation of both arterioles and veins, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure. It can also cross the blood-brain barrier, which contributes to its use in treating PTSD-associated nightmares.

Anti-Inflammatory and Antimicrobial Applications

-

Anti-Inflammatory: Quinazoline derivatives have been explored as anti-inflammatory agents. Some compounds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Proquazone is a marketed non-acidic, quinazoline-based NSAID used for rheumatoid arthritis and osteoarthritis. Others have been shown to inhibit inflammatory pathways like NF-κB.

-

Antimicrobial: The quinazoline scaffold is present in compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. Some derivatives are thought to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase. Albaconazole and Febrifugine are examples of marketed antimicrobial drugs containing the quinazoline structure.

Part 3: Synthesis and Methodologies

The synthetic tractability of the quinazoline core has been a major driver of its success in drug discovery. Numerous methods exist, from classic condensation reactions to modern metal-catalyzed couplings.

General Synthesis Workflow

The drug discovery process for novel quinazoline derivatives typically follows a structured workflow.

Caption: A typical workflow for the discovery of quinazoline-based drug candidates.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline

This protocol describes a representative metal-catalyzed approach for synthesizing quinazoline derivatives, adapted from methodologies involving dehydrogenative coupling. This method offers high efficiency and avoids harsh reagents.

Objective: To synthesize a 2-aryl-quinazoline from a 2-aminobenzylamine precursor and an alcohol.

Materials:

-

2-aminobenzylamine

-

Benzyl alcohol (or substituted variant)

-

Ruthenium catalyst (e.g., Ru3(CO)12)

-

Ligand (e.g., Xantphos)

-

Base (e.g., t-BuOK)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere supplies (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser)

-

Purification supplies (Silica gel for column chromatography, TLC plates, solvents)

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (N2), add 2-aminobenzylamine (1.0 mmol), the ruthenium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

-

Reagent Addition: Add the base (e.g., 20 mol%) to the flask. Dissolve the solids in anhydrous toluene (5 mL).

-

Substrate Addition: Add the benzyl alcohol derivative (1.2 mmol) to the reaction mixture via syringe.

-

Heating and Monitoring: Equip the flask with a condenser and heat the reaction mixture to 110-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure quinazoline derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory potency (IC50) of a synthesized quinazoline derivative against EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or non-radioactive for detection

-

Test quinazoline compound, dissolved in DMSO

-

Kinase reaction buffer (containing MgCl2, MnCl2, DTT)

-

96-well plates

-

Detection system (e.g., PhosphorImager for radioactivity, or antibody-based ELISA for non-radioactive methods)

Step-by-Step Procedure:

-

Compound Preparation: Prepare serial dilutions of the test quinazoline compound in DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar ranges.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture. Add the kinase reaction buffer, the EGFR substrate, and the recombinant EGFR enzyme.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to each well. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide.

-

Detection and Quantification:

-

Radioactive Method: Wash the membrane to remove unreacted [γ-³²P]ATP. Quantify the incorporated radioactivity on the membrane using a PhosphorImager.

-

Non-Radioactive (ELISA) Method: Use a specific antibody that recognizes the phosphorylated substrate to quantify the reaction product via a colorimetric or fluorescent signal.

-

-

Data Analysis: Subtract the background reading from all wells. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Outlook

The quinazoline scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from a natural alkaloid to a cornerstone of targeted cancer therapy highlights its remarkable adaptability. The clinical success of drugs like Gefitinib and Prazosin validates the therapeutic potential inherent in this ring system.

Future research will likely focus on several key areas. The development of next-generation quinazolines will aim to overcome drug resistance, for instance by designing covalent inhibitors or macrocyclic derivatives that offer higher selectivity for mutant kinases. Furthermore, the application of quinazoline-based molecular hybrids, which combine the quinazoline core with other pharmacophores, represents an innovative strategy to enhance potency and target multiple pathways simultaneously. The continued exploration of this versatile scaffold, aided by advanced synthetic methods and computational design, ensures that quinazoline derivatives will remain at the forefront of drug discovery for years to come.

References

- An insight into the therapeutic potential of quinazoline deriv

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: )

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: )

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: )

- Prazosin - StatPearls - NCBI Bookshelf - NIH. (2023-08-17). (URL: )

- Synthesis of quinazolines - Organic Chemistry Portal. (URL: )

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Public

- Prazosin - LITFL. (2025-02-07). (URL: )

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: )

- What is the mechanism of Prazosin Hydrochloride?

- Prazosin - Wikipedia. (URL: )

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Public

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (URL: https

Spectroscopic Characterization of 2,4-Dichloro-6-(trifluoromethyl)quinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2,4-Dichloro-6-(trifluoromethyl)quinazoline, a key intermediate in medicinal chemistry and drug discovery. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to predict the characteristic signals in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and purification of this and related quinazoline derivatives.

Introduction: The Significance of this compound

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities. The specific compound, this compound, is a highly versatile building block in synthetic organic chemistry. The two reactive chlorine atoms at the 2 and 4 positions allow for sequential and regioselective nucleophilic substitution, enabling the construction of diverse molecular libraries. The electron-withdrawing trifluoromethyl group at the 6-position significantly influences the electronic properties of the quinazoline ring system, often enhancing biological activity and metabolic stability.

Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. This guide provides a detailed predictive analysis of its spectroscopic signatures.

Molecular Structure and Analytical Workflow

The analytical workflow for the characterization of this compound is a multi-technique approach, ensuring a comprehensive and validated structural elucidation.

Figure 2: Predicted major fragmentation pathways for this compound under electron ionization conditions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. [1]3. Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound, a crucial building block in modern drug discovery. The predictive analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with standardized experimental protocols, offers a robust framework for the unambiguous identification and characterization of this compound. Researchers and scientists can utilize this guide to facilitate their synthetic efforts, ensure the quality of their materials, and accelerate the development of novel therapeutic agents.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Missouri Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

Navigating the Chemistry of a Modern Heterocycle: A Technical Guide to the Safe Handling of 2,4-Dichloro-6-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated heterocyclic compounds are of paramount importance. Among these, 2,4-Dichloro-6-(trifluoromethyl)quinazoline stands out as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, makes it a valuable building block. However, these same features necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a laboratory setting. This guide provides an in-depth overview of the safety and handling considerations for this compound, grounded in established principles of chemical safety and drawing upon data from analogous structures.

Chemical and Physical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 864291-30-5 | [2][3][4][5][6] |

| Molecular Formula | C₉H₃Cl₂F₃N₂ | [2][3][5] |

| Molecular Weight | 267.04 g/mol | [2][3][4] |

| Appearance | White to yellow powder or crystals | [4][5] |

| Purity | Typically ≥95-98% | [2][6][7] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C or at 2-8°C. Should be sealed and stored away from moisture. | [2][4][6] |

Hazard Identification and GHS Classification

-

GHS Pictogram:

-

GHS07: Exclamation Mark[4]

-

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

The trifluoromethyl group and chlorinated aromatic structure suggest that this compound should be handled with the care afforded to potentially toxic and environmentally persistent chemicals.

Reactivity and Incompatibilities

The reactivity of the 2,4-dichloroquinazoline core is a key consideration for its safe handling and use in synthesis. The two chlorine atoms are susceptible to nucleophilic substitution. Theoretical and experimental studies on similar 2,4-dichloroquinazolines indicate that the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.[8] This regioselectivity is an important factor in synthetic planning.

Incompatible Materials:

-

Strong oxidizing agents: May react violently.

-

Strong acids and bases: Can lead to decomposition.

-

Nucleophiles (e.g., amines, alcohols, thiols): Will readily displace the chlorine atoms, potentially in an exothermic reaction.

It is crucial to avoid unintended reactions by carefully planning experiments and ensuring that storage and reaction vessels are clean and free of contaminants.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and preparing solutions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are essential. A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is important to check the glove manufacturer's compatibility chart for chlorinated and fluorinated aromatic compounds.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Closed-toe shoes: These are a standard requirement in any laboratory setting.

-

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

The following diagram illustrates the workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Carefully sweep up the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Prevent entry into the affected area.

-

The following flowchart outlines the general emergency response for a chemical spill.

Caption: General emergency response flowchart for a chemical spill.

Disposal Considerations

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9] Improper disposal can lead to environmental contamination.

-

Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste". Do not mix with non-halogenated waste streams.

-

Containerization: Use a robust, leak-proof container with a secure lid.

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

-

Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Incineration at a high-temperature facility is the preferred method of disposal for such compounds.

Conclusion

This compound is a valuable chemical intermediate that demands a high level of respect and careful handling. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to aid in the risk assessment and safe management of this compound in a laboratory setting.

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H3Cl2F3N2 | CID 34176212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 864291-30-5 [sigmaaldrich.com]

- 5. This compound, CasNo.864291-30-5 BOC Sciences United States [bocscichem.lookchem.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 864291-30-5 | this compound - Fluoropharm [fluoropharm.com]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinazoline Derivatives

Authored by: A Senior Application Scientist

Abstract

Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of 2,4-dichloro-6-(trifluoromethyl)quinazoline, in particular, serve as highly versatile intermediates for the synthesis of targeted therapies in oncology and other fields.[2][4] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This document provides a detailed guide for the synthesis of this key building block, focusing on a robust and widely adopted two-step methodology. We will elucidate the chemical rationale behind the procedural steps, present detailed experimental protocols, and discuss the principles of subsequent functionalization.

Introduction: The Strategic Importance of the Quinazoline Core

The quinazoline framework, a fusion of benzene and pyrimidine rings, is classified as a "privileged structure" in drug discovery.[2][6] Its rigid, planar structure and multiple points for functionalization allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets. The introduction of chlorine atoms at the 2- and 4-positions transforms the quinazoline ring into an electrophilic scaffold, primed for sequential and regioselective nucleophilic aromatic substitution (SNAr). This allows for the systematic construction of diverse molecular libraries for screening and optimization.[7][8]

This guide focuses on the synthesis of the 6-(trifluoromethyl) substituted variant, a common motif in modern kinase inhibitors. The overall synthetic strategy is bifurcated into two primary stages:

-

Formation of the Heterocyclic Core: Cyclization to produce 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.

-

Activation for Derivatization: Chlorination of the dione to yield the target compound, this compound.

Synthetic Pathway Overview

The most direct and reliable route begins with a substituted anthranilic acid derivative, which undergoes cyclization to form the stable quinazolinedione intermediate. This intermediate is then subjected to a potent chlorinating agent to install the reactive chloro groups.

Caption: Overall two-step synthesis of the target intermediate and its subsequent functionalization.

Part I: Synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The foundational step is the construction of the heterocyclic quinazolinedione ring system. This is typically achieved through the condensation of an anthranilic acid derivative with a one-carbon carbonyl equivalent, such as urea or sodium cyanate.

Protocol 1: Cyclization via Urea Condensation

This protocol is a classic and cost-effective method for forming the quinazolinedione ring.

Rationale: At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The amino group of the 2-amino-5-(trifluoromethyl)benzoic acid performs a nucleophilic attack on the isocyanic acid. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the carboxylate group, followed by dehydration, to yield the thermodynamically stable quinazolinedione ring.[9]

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) and urea (3.0-5.0 eq).

-

Reaction: Heat the mixture to 190-200 °C (oil bath). The solid mixture will melt, and the reaction should be monitored for the evolution of ammonia gas. Maintain this temperature for 4-6 hours.

-

Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully add hot water to the solidified mass and stir vigorously to break it up.

-

Purification: Filter the resulting suspension while hot. Wash the collected solid sequentially with hot water and then ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under vacuum to yield 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione as a white to off-white powder.

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-5-(trifluoromethyl)benzoic acid | Provides the aniline and carboxylic acid functionalities for cyclization. |

| Reagent | Urea | Acts as the source for the two carbonyl carbons and nitrogen atoms of the pyrimidine ring. |

| Solvent | None (Melt condition) | High temperature facilitates the reaction without the need for a high-boiling solvent. |

| Temperature | 190-200 °C | Necessary for urea decomposition and to overcome the activation energy of cyclization. |

| Typical Yield | 75-90% | The reaction is generally efficient and high-yielding. |

Part II: Chlorination to this compound

This activation step is critical, converting the relatively unreactive hydroxyl groups of the dione (in its tautomeric form) into excellent leaving groups (chlorides), thereby enabling subsequent SNAr reactions.

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the reagent of choice for this transformation due to its high reactivity and efficacy.

Rationale: The mechanism involves the activation of the amide carbonyl oxygens of the quinazolinedione by POCl₃. This forms a highly electrophilic intermediate with a good leaving group. Chloride ions, present in abundance from POCl₃, then act as nucleophiles, displacing the activated oxygen species to form the dichloro product.[10][11] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can form a Vilsmeier-Haack reagent in situ, which accelerates the rate of chlorination.[10][12]

Caption: Conceptual overview of the chlorination mechanism.

Step-by-Step Protocol:

-

Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution as the starting material is consumed.

-

Solvent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (distillation).

-

Work-up (CAUTION): Very slowly and carefully, pour the cooled, viscous residue onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

Purification: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product in a vacuum oven to afford this compound as a solid.[13][14]

| Parameter | Value/Condition | Rationale |

| Starting Material | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | The heterocyclic core to be activated. |

| Reagent | Phosphorus Oxychloride (POCl₃) | Serves as both the chlorinating agent and the solvent. |

| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction, often leading to cleaner conversions and shorter times.[10] |

| Temperature | Reflux (~110 °C) | Provides the necessary thermal energy for the reaction to proceed efficiently. |

| Typical Yield | 80-95% | This transformation is typically very high-yielding. |

Application: Regioselective Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[6][7] This regioselectivity is attributed to greater stabilization of the Meisenheimer intermediate formed upon attack at C4. This allows for a stepwise and controlled introduction of different nucleophiles.

-

Step 1 (C4 Substitution): Reaction with a primary or secondary amine at or below room temperature will selectively displace the C4 chloride.

-

Step 2 (C2 Substitution): The resulting 2-chloro-4-amino-quinazoline is less reactive. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile, to displace the remaining chloride.

This stepwise approach is fundamental to building libraries of potent and selective inhibitors for various biological targets, including receptor tyrosine kinases.[4][8]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

Mhaske, S. B., & Argade, N. P. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 794936. [Link]

-

Fu, Y., et al. (2015). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 80(16), 8337–8344. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Li, Y., et al. (2022). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry, 87(18), 12154–12165. [Link]

-

Patel, H. M., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 54, 67-75. [Link]

-

ResearchGate. (n.d.). Mechanism for the formation of the quinazolines. Retrieved from [Link]

-

Pillay, K. S., & Perumal, P. T. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 51B(11), 1573-1577. [Link]

-

Wu, T. Y., & Chern, J. W. (2017). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 22(10), 1693. [Link]

-

Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]

-

Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]

-

Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 41(5), 1013-1025. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6523. [Link]

- Google Patents. (n.d.). US8816075B2 - Process for the preparation of dihydroquinazolines.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Torres, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 24. [Link]

-

Maldonado, L. A., et al. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 549-556. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

Mayer, J. P., et al. (1999). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 1(2), 124–127. [Link]

- Google Patents. (n.d.). EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.

-

Ma, J., et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 229, 113998. [Link]

-

ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. Retrieved from [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

-

Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. [Link]

-

Fassihi, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 17(3), 273–287. [Link]

-

Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2649–2658. [Link]

-

Ramezanzadeh, K., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 16999. [Link]

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Quinazoline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]